molecular formula C12H10N2O2 B13688335 2-(2-Furyl)-5-methoxyimidazo[1,2-a]pyridine

2-(2-Furyl)-5-methoxyimidazo[1,2-a]pyridine

Cat. No.: B13688335
M. Wt: 214.22 g/mol
InChI Key: MSIVFNVIMFEGGM-UHFFFAOYSA-N
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Description

2-(2-Furyl)-5-methoxyimidazo[1,2-a]pyridine is a heterocyclic compound that features a fused imidazo[1,2-a]pyridine ring system with a furyl and a methoxy substituent. This compound is of interest due to its potential biological activities and applications in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Furyl)-5-methoxyimidazo[1,2-a]pyridine typically involves the condensation of 2-aminopyridine with a suitable furyl aldehyde under acidic conditions. The reaction proceeds through the formation of an intermediate Schiff base, which cyclizes to form the imidazo[1,2-a]pyridine core. The methoxy group can be introduced via methylation of the corresponding hydroxy derivative using methyl iodide in the presence of a base .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent reaction conditions and high yields. The purification process often involves crystallization or chromatography to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

2-(2-Furyl)-5-methoxyimidazo[1,2-a]pyridine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

2-(2-Furyl)-5-methoxyimidazo[1,2-a]pyridine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(2-Furyl)-5-methoxyimidazo[1,2-a]pyridine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor or modulator of these targets, affecting various biochemical pathways. For instance, it may inhibit bacterial enzymes, leading to antibacterial effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(2-Furyl)-5-methoxyimidazo[1,2-a]pyridine is unique due to the presence of both the furyl and methoxy groups, which can influence its electronic properties and biological activity. The combination of these substituents can enhance its potential as a therapeutic agent compared to similar compounds .

Properties

Molecular Formula

C12H10N2O2

Molecular Weight

214.22 g/mol

IUPAC Name

2-(furan-2-yl)-5-methoxyimidazo[1,2-a]pyridine

InChI

InChI=1S/C12H10N2O2/c1-15-12-6-2-5-11-13-9(8-14(11)12)10-4-3-7-16-10/h2-8H,1H3

InChI Key

MSIVFNVIMFEGGM-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC2=NC(=CN21)C3=CC=CO3

Origin of Product

United States

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